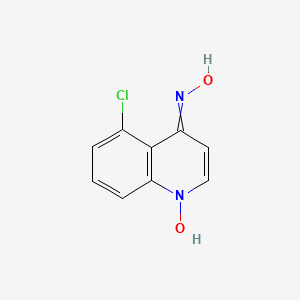
N-(5-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine is a chemical compound with the molecular formula C9H7ClN2O2. It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine typically involves the reaction of 5-chloroquinoline with hydroxylamine under specific conditions. One common method includes the use of hydroxylamine hydrochloride in the presence of a base such as sodium acetate, followed by oxidation with an appropriate oxidizing agent . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as quinoline N-oxides, aminoquinolines, and substituted quinolines. These products have diverse applications in medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
N-(5-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(5-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the quinoline ring can intercalate with DNA, disrupting its function and leading to cell death in certain microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyquinoline: Similar in structure but lacks the chloro and hydroxyamino groups.
5-Chloroquinoline: Lacks the hydroxyamino group.
Quinoline N-oxide: Lacks the chloro and hydroxyamino groups.
Uniqueness
N-(5-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine is unique due to the presence of both chloro and hydroxyamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
13442-11-0 |
|---|---|
Fórmula molecular |
C9H7ClN2O2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-Bromoanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol](/img/structure/B1174008.png)
![4-[3-(4-Bromoanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1174009.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-ditert-butylphenol](/img/structure/B1174013.png)
![N-(4-bromophenyl)-2-(3,4-dimethoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1174015.png)
![4-[3-(4-Bromoanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1174016.png)
![4-[3-(4-Bromoanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1174017.png)
![4-[3-(4-Bromoanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1174018.png)
![4-[3-(4-Bromoanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol](/img/structure/B1174019.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol](/img/structure/B1174020.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]-2,6-ditert-butylphenol](/img/structure/B1174021.png)
![3-[3-(4-Bromoanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1174024.png)
![N-(4-bromophenyl)-6-chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1174026.png)
![N-(4-bromophenyl)-2-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1174027.png)
![4-[3-(4-Bromoanilino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1174029.png)
